5-methyl-1-benzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-1-benzofuran-7-carboxylic acid: is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-benzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions: 5-methyl-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: 5-methyl-1-benzofuran-7-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzofuran derivatives have been studied for their antimicrobial, antiviral, and anticancer properties. These compounds can inhibit the growth of various pathogens and cancer cells, making them valuable in drug discovery .
Medicine: The compound has potential therapeutic applications due to its biological activities. It has been investigated for its use in treating diseases such as cancer, bacterial infections, and viral infections .
Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their versatile chemical properties make them suitable for various applications .
Mechanism of Action
The mechanism of action of 5-methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit enzymes involved in pathogen replication or cancer cell proliferation. The hydroxyl group at the C-6 position of benzofuran is essential for its antibacterial activity, and functional groups at the C-3 position play a crucial role in its selectivity .
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.
Angelicin: A benzofuran compound with potential anticancer properties.
Uniqueness: 5-methyl-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35700-49-3 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.